molecular formula C17H15ClN2S B11563984 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11563984
M. Wt: 314.8 g/mol
InChI Key: BHSOZVHXHOBPIM-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylaniline in the presence of a thionating agent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The resulting intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
  • 4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
  • 4-(4-fluorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

Uniqueness

This compound is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15ClN2S/c1-11-3-4-12(2)15(9-11)19-17-20-16(10-21-17)13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,19,20)

InChI Key

BHSOZVHXHOBPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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